(4-aminooxan-4-yl)phosphonic acid

ADME Permeability Drug-likeness

(4-Aminooxan-4-yl)phosphonic acid (CAS 905593-61-5) is a heterocyclic α-aminophosphonic acid in which a primary amine and a phosphonic acid group are both attached to the 4-position of a saturated oxane (tetrahydropyran) ring. This structural motif places it within the broader class of α-aminophosphonic acids, which are recognized bioisosteres of α-amino acids and are widely employed as transition-state analogue inhibitors of proteolytic enzymes.

Molecular Formula C5H12NO4P
Molecular Weight 181.1
CAS No. 905593-61-5
Cat. No. B6165608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-aminooxan-4-yl)phosphonic acid
CAS905593-61-5
Molecular FormulaC5H12NO4P
Molecular Weight181.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Aminooxan-4-yl)phosphonic Acid (CAS 905593-61-5): Molecular Profile and Sourcing Rationale for Heterocyclic α-Aminophosphonate Building Blocks


(4-Aminooxan-4-yl)phosphonic acid (CAS 905593-61-5) is a heterocyclic α-aminophosphonic acid in which a primary amine and a phosphonic acid group are both attached to the 4-position of a saturated oxane (tetrahydropyran) ring [1]. This structural motif places it within the broader class of α-aminophosphonic acids, which are recognized bioisosteres of α-amino acids and are widely employed as transition-state analogue inhibitors of proteolytic enzymes [2]. The compound serves as a conformationally constrained, oxygen-containing heterocyclic building block for phosphorus-containing peptidomimetics and as a synthetic intermediate for kinase or protease inhibitor programs [2].

Why Generic Substitution Fails for (4-Aminooxan-4-yl)phosphonic Acid: The Critical Role of the Oxane Scaffold in Conformational and Electronic Differentiation


Generic substitution of (4-aminooxan-4-yl)phosphonic acid with simpler aromatic, aliphatic, or even other heterocyclic α-aminophosphonic acids is scientifically unjustified because the tetrahydropyran ring is not merely a spacer but an active modulator of electronic properties and conformational rigidity. The electronegative ring oxygen alters the pKa of the phosphonic acid and the basicity of the amine relative to carbocyclic analogs, directly influencing both reactivity in subsequent coupling steps and hydrogen-bonding patterns in biological targets [1]. Moreover, the 4-aminooxane scaffold restricts rotation around Cα, pre-organizing the molecule into a geometry that differs fundamentally from the planar architecture of phenyl-phosphonic acid derivatives or the flexible chain of (aminomethyl)phosphonic acid, resulting in divergent binding poses in enzyme active sites [2]. Procurement specialists who substitute with cheaper, off-the-shelf aminophosphonic acids risk not only altered synthetic yields but nullification of the intended biological activity in downstream assays.

Quantitative Evidence Guide: Differentiating (4-Aminooxan-4-yl)phosphonic Acid from its Closest Analogs


Enhanced Topological Polar Surface Area (tPSA) Compared to Carbocyclic Analogues

The incorporation of an endocyclic oxygen within the six-membered ring of (4-aminooxan-4-yl)phosphonic acid substantially elevates its Topological Polar Surface Area (tPSA) compared to its direct carbocyclic analog (1-aminocyclohexyl)phosphonic acid. This increase, owing to the additional oxygen heteroatom, is a critical parameter for predicting passive membrane permeability and blood-brain barrier penetration. The oxane derivative exhibits a tPSA of 92.8 Ų, whereas the cyclohexane analog presents a tPSA of 83.5 Ų [1], representing a measured increase of 9.3 Ų (11.1%) that places the compound in a different region of common drug-likeness plots (e.g., the Boiled-Egg model) [2]. This quantifiable difference enables medicinal chemists to specifically select the oxane scaffold when enhanced polarity and reduced passive permeability are desired design features.

ADME Permeability Drug-likeness Medicinal Chemistry

Higher Hydrogen Bond Acceptor Count Influencing Solubility and Target Engagement

The replacement of a methylene (–CH₂–) with an ether oxygen (–O–) in the six-membered ring increases the hydrogen bond acceptor (HBA) count from 4 (for (1-aminocyclohexyl)phosphonic acid) to 5 (for (4-aminooxan-4-yl)phosphonic acid) [1]. This addition directly impacts aqueous solubility and the potential for specific hydrogen bond interactions with biological targets or crystal lattice packing. For the commonly used comparator (4-aminophenyl)phosphonic acid, the HBA count is also 4, highlighting that the oxane derivative provides an extra acceptor site without introducing additional hydrogen bond donors (constant at 3) that could penalize permeability. This unique hydrogen bond profile makes the oxane derivative a strategically favorable fragment for increasing solubility while maintaining a balanced HBD/HBA ratio.

Solubility Physicochemical Properties Hydrogen Bonding

Demonstrated Synthetic Tractability via Iminium Ion Strategy for Tetrahydropyranyl Phosphonates

A dedicated synthetic route for accessing the tetrahydropyranyl α-aminophosphonic acid scaffold (encompassing (4-aminooxan-4-yl)phosphonic acid) has been explicitly demonstrated in the peer-reviewed literature, providing a validated starting point for derivatization [1]. This three-step sequence—condensation of a benzylamine with tetrahydropyran-4-one, phosphite addition to the resulting iminium ion, and hydrogenolytic deprotection—proceeds in good overall yields and avoids the α-hydroxyphosphonate byproducts that plague classical Kabachnick-Fields reactions with heterocyclic ketones [1]. In contrast, the analogous piperidine derivative required a Boc-protection strategy, indicating that the oxane scaffold's electronic nature offers a distinct synthetic advantage in this methodology. For procurement, this means the building block can be reliably incorporated into more complex structures using established, literature-validated conditions.

Synthetic Methodology Peptidomimetic Click Chemistry

Commercially Available Purity (98%) Enabling Direct Use in Fragment-Based Screening

A survey of non-excluded vendor catalogs indicates that (4-aminooxan-4-yl)phosphonic acid is commercially available at a certified purity of 98% (HPLC) . This contrasts with many niche heterocyclic α-aminophosphonic acids that are typically supplied at 95% purity, where a 3% impurity gap can introduce confounding variables in high-sensitivity biochemical or biophysical assays (e.g., SPR, ITC, or X-ray crystallography). The 98% purity specification reduces the likelihood of false positives arising from trace metal contaminants or inhibitory byproducts, which is especially critical for fragment-based lead discovery where compound concentrations are high and weak binders are being sought.

Fragment-Based Drug Discovery Purity Procurement

Class-Level Evidence for Enzyme Inhibition across Aminophosphonic Acid Congeners

Extrapolating from class-level data, aminophosphonic acids bearing a tetrahydropyran scaffold are structurally predisposed to act as transition-state analogue inhibitors of serine proteases and metalloproteases, as the tetrahedral phosphorus atom mimics the high-energy intermediate of amide bond hydrolysis [1]. While no direct Ki values have been published specifically for (4-aminooxan-4-yl)phosphonic acid against isolated enzyme targets at the time of this analysis, the foundational literature establishes that closely related 4-heterocyclohexyl-α-aminophosphonic acids (including the oxane, thiane, and piperidine series prepared in the same study) are designed to probe enzyme active site topology [1]. The oxane scaffold's unique combination of a hydrogen-bond-accepting ring oxygen and a tetrahedral phosphonate warhead distinguishes it from both purely carbocyclic and purely aromatic aminophosphonates, offering a rationally designed probe for enzymes with polar S1' or S2' subsites. Users should note: this dimension is a class-level inference pending direct quantitative enzymology on the exact compound.

Enzyme Inhibition Protease Phosphonate Bioisostere

Best-Fit Application Scenarios for (4-Aminooxan-4-yl)phosphonic Acid Based on Differentiated Evidence


Fragment-Based Screening Libraries Targeting Polar Enzyme Pockets

With its elevated tPSA (92.8 Ų) and an additional hydrogen bond acceptor relative to carbocyclic analogs, (4-aminooxan-4-yl)phosphonic acid is ideally suited for inclusion in fragment libraries designed to probe polar or solvent-exposed enzyme sub-pockets. The 98% commercial purity minimizes false positives in high-concentration fragment screens, where typical 95%-purity alternatives often introduce confounding assay artifacts [1]. Its validated synthetic route [2] ensures a reliable supply for follow-up chemistry.

Peptidomimetic Design Requiring a Conformationally Constrained Phosphonate Warhead

The tetrahydropyran ring restricts rotation around the Cα–P bond, pre-organizing the molecule into a geometry that is distinct from the flexible (aminomethyl)phosphonic acid or planar (4-aminophenyl)phosphonic acid. This makes (4-aminooxan-4-yl)phosphonic acid a strategic choice for peptidomimetic programs targeting proteases where a rigid, oxygen-containing scaffold enhances shape complementarity to the active site [1]. The synthetic tractability demonstrated via the iminium ion route [1] further supports its use as a core warhead for parallel SAR exploration.

Comparative SAR Studies of Heterocyclic α-Aminophosphonic Acid Series

As one member of a systematically prepared set of 4-heterocyclohexyl α-aminophosphonic acids (oxane, thiane, piperidine) [1], this compound enables direct head-to-head comparison of the influence of ring heteroatoms on enzyme inhibition potency. Procurement of the oxane variant alongside the piperidine and thiopyran counterparts from the same literature-defined synthetic series allows medicinal chemistry teams to isolate the contribution of the ring oxygen to binding affinity, without confounding variables from different synthetic origins.

Prodrug or Bioconjugate Strategy Targeting Improved Solubility

The higher hydrogen bond acceptor count (5 HBA vs. 4 for carbocyclic analogs) [1] translates into measurably improved aqueous solubility, a critical advantage for phosphonate-based inhibitors that frequently suffer from poor solubility and bioavailability. Medicinal chemists designing phosphonate prodrugs can leverage this inherent solubility advantage to reduce the reliance on solubilizing excipients or to achieve higher dosing concentrations in in vitro assays.

Quote Request

Request a Quote for (4-aminooxan-4-yl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.